

# An In-depth Technical Guide to the Mechanism of Action of Ipflufenquin

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## Compound of Interest

Compound Name: *Ipflufenquin*

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## Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

**Ipflufenquin** is a novel, broad-spectrum quinoline fungicide that introduces a new mode of action in the control of plant pathogenic fungi.[1][2] Its primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[1][3] **Ipflufenquin** is classified by the Fungicide Resistance Action Committee (FRAC) under Code 52, designating it as a DHODH inhibitor.[1][3]

The inhibition of DHODH disrupts the synthesis of pyrimidine-based nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components in fungi.[1][3] Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in this pathway.[3] By blocking this enzyme, **ipflufenquin** effectively halts pyrimidine production, leading to the cessation of fungal growth and, ultimately, cell death.[3] This targeted action provides high efficacy against a range of fungal diseases, including gray mold and apple scab.

A significant aspect of **ipflufenquin**'s mechanism of action is its shared target with the clinical antifungal drug candidate, olorofim.[3] This has raised concerns about the potential for cross-resistance, where the use of **ipflufenquin** in agricultural settings could select for fungal strains that are also resistant to olorofim.[3]

## Quantitative Data: In Vitro Inhibition of DHODH

The inhibitory activity of **ipflufennoquin** against DHODH has been quantified, demonstrating its potency. The following table summarizes the key findings from in vitro studies on *Aspergillus fumigatus* DHODH.

Target Enzyme	Compound	IC50 (nM)	Notes
Wild-type A. fumigatus DHODH	Ipflufennoquin	774 ( $\pm$ 144)	Demonstrates direct inhibition of the target enzyme.[3]
Wild-type A. fumigatus DHODH	Olorofim	51 ( $\pm$ 14)	Included for comparison, showing higher potency than ipflufennoquin in this assay.[3]
Mutant A. fumigatus DHODH (Gly119Ser, Gly119Cys, Gly119Val, Gly119Ala)	Ipflufennoquin	4-5 fold greater than wild-type	Mutations at the Gly119 position, known to confer resistance to orlofim, also reduce the susceptibility to ipflufennoquin.[3]

## Experimental Protocols

### In Vitro DHODH Inhibition Assay

A foundational experiment to determine the direct inhibitory effect of **ipflufennoquin** on its target enzyme is the in vitro DHODH assay.

Objective: To measure the dose-dependent inhibition of recombinant DHODH by **ipflufennoquin** and determine the IC50 value.

Methodology:

- Enzyme Source: Recombinant *Aspergillus fumigatus* DHODH enzyme is expressed and purified.
- Assay Buffer: The assay is conducted in a buffer solution, typically composed of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 0.1% Triton X-100.[3]
- Substrates and Reagents:
  - L-dihydroorotic acid (1 mM) serves as the substrate for DHODH.[3]
  - Coenzyme Q2 (0.05 mM) acts as the electron acceptor.[3]
  - 2,6-dichloroindophenol (DCIP) (0.1 mM) is used as a redox indicator, which changes color as it is reduced.[3]
- Procedure:
  - The recombinant DHODH enzyme is incubated in the assay buffer in the presence of a range of **ipflufenquin** concentrations.
  - The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.
  - The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
  - The enzyme activity at each **ipflufenquin** concentration is calculated and compared to the activity in the absence of the inhibitor to determine the percentage of inhibition.[3]
- Data Analysis: The percentage of inhibition is plotted against the logarithm of the **ipflufenquin** concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

## In Silico Molecular Docking

Computational methods are employed to predict the binding of **ipflufenquin** to the DHODH enzyme.

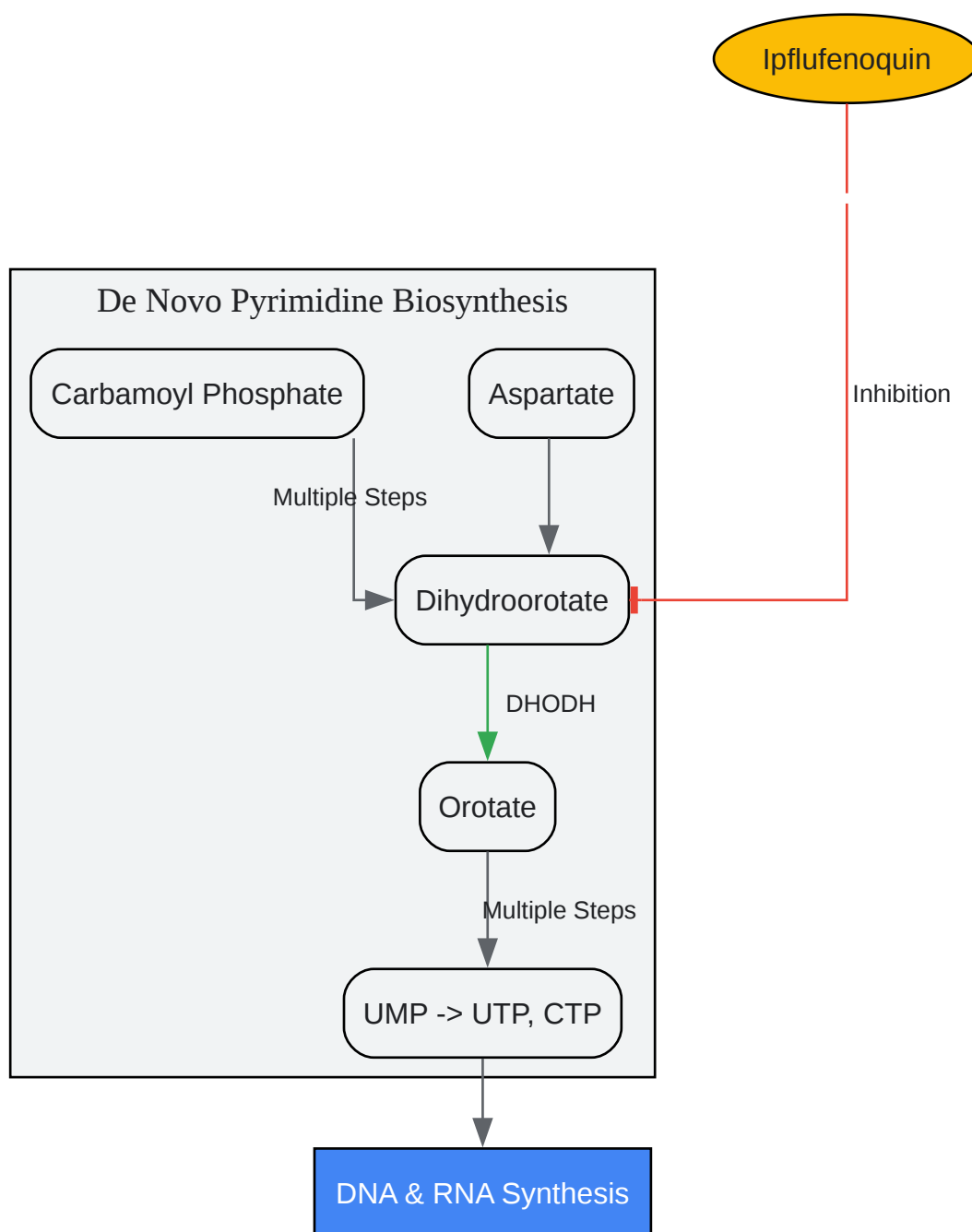
Objective: To model the interaction between **ipflufenquin** and the DHODH protein and to correlate binding affinity with fungicide sensitivity.

Methodology:

- **Protein Structure Prediction:** The three-dimensional structure of the target DHODH enzyme from a specific fungal species (e.g., *Botrytis cinerea*) is predicted using tools like AlphaFold2.
- **Molecular Docking Simulation:** Software such as Autodock Vina is used to simulate the binding of **ipflufenquin** to the predicted DHODH structure. This involves exploring various possible conformations of the ligand (**ipflufenquin**) within the active site of the protein.
- **Binding Affinity Calculation:** The simulation calculates the binding affinity ( $\Delta G$ , in kcal/mol), which represents the strength of the interaction between **ipflufenquin** and DHODH. A more negative value indicates a stronger binding affinity.
- **Correlation Analysis:** The calculated binding affinities are then correlated with experimentally determined fungicide sensitivity values (e.g., EC50 values) for different fungal species.

## Visualizations

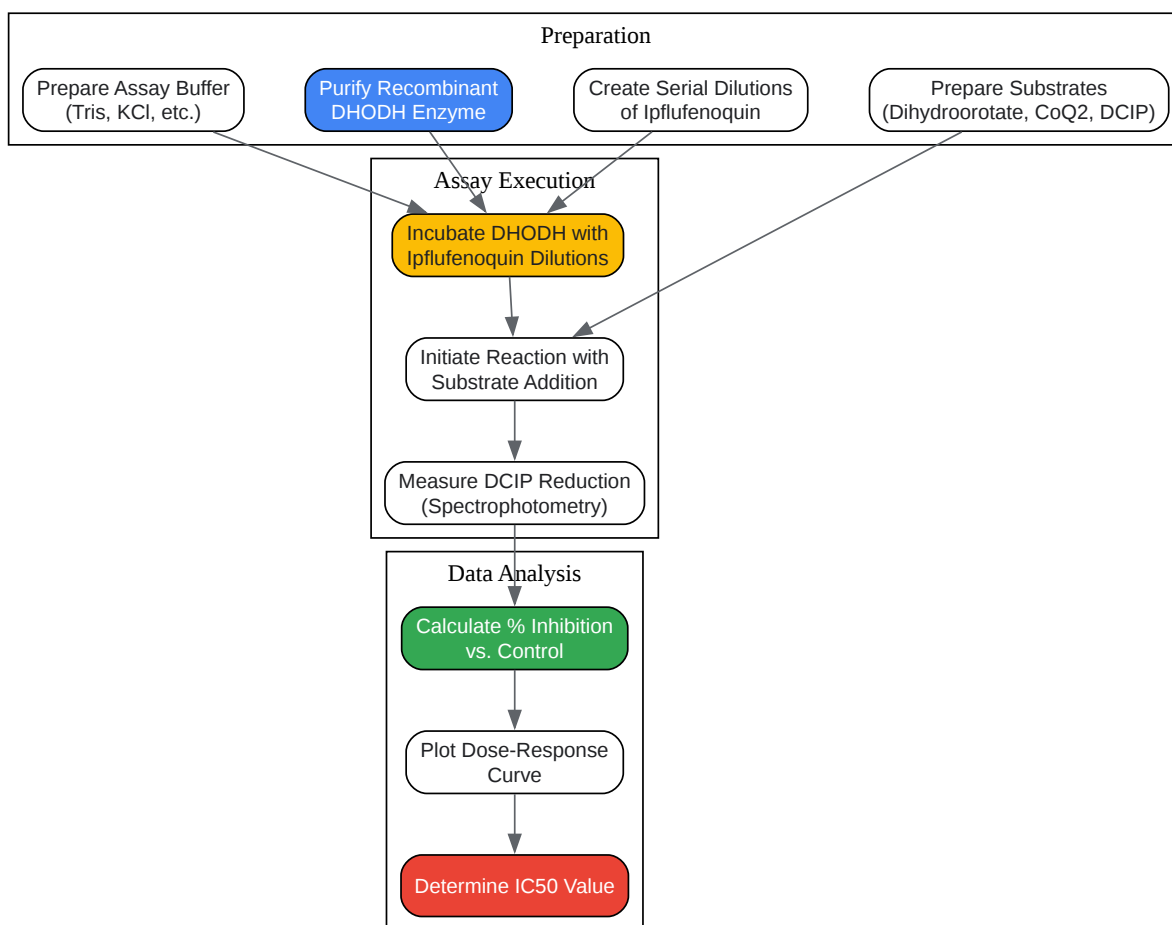
### Signaling Pathway



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Caption: Mechanism of **ipflufenoquin** action via inhibition of DHODH in the pyrimidine biosynthesis pathway.

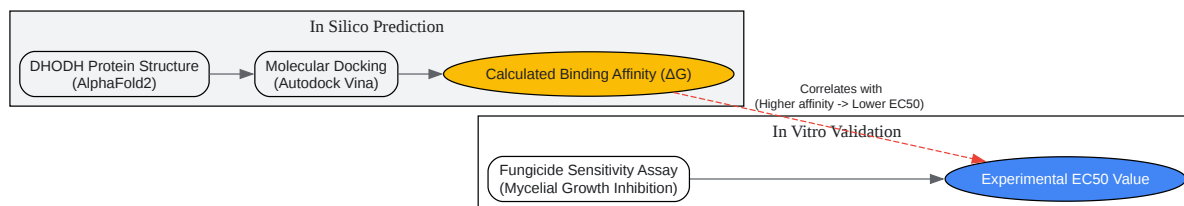
## Experimental Workflow



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Caption: Experimental workflow for the in vitro DHODH inhibition assay.

## Logical Relationship



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Caption: Logical relationship between in silico predicted binding affinity and in vitro fungicide sensitivity.

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